Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Antibacterial Structure-Activity Relationship 1,3,4-Oxadiazole

1,3,4-Oxadiazole SAR requires substitution-defined probes-generic analogs conflate electronic vs. steric effects. Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate provides a distinct 4-MeO-phenyl pharmacophore (LogP ~2.72, MW 248.23) differentiated from 4-Cl, 4-NO₂, and unsubstituted phenyl analogs. • Antimicrobial SAR: resolve activity shifts from electron-donating 4-MeO group. • Kinase docking: defined H-bond acceptor geometry for target engagement studies. • Solid-state: mp 105-107°C, unique crystal packing for polymorphism research. Supplied at ≥98% purity; ambient global shipping.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 99367-44-9
Cat. No. B1314477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
CAS99367-44-9
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
InChIKeyPZYYPTIVTNFIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: Overview


Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS: 99367-44-9) is a heterocyclic compound belonging to the 1,3,4-oxadiazole family, a privileged scaffold in medicinal chemistry . It features a 4-methoxyphenyl substituent at the 5-position and an ethyl carboxylate group at the 2-position. The 1,3,4-oxadiazole nucleus is recognized as a significant pharmacophore with broad biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects [1][2].

Why This 1,3,4-Oxadiazole Cannot Be Simply Substituted


1,3,4-Oxadiazole derivatives are not a uniform class; subtle variations in substitution patterns dramatically alter their biological profiles. As established in structure-activity relationship (SAR) studies, the nature of the substituent at the 5-position of the oxadiazole ring directly influences antimicrobial potency, target binding, and pharmacokinetic properties [1]. The 4-methoxyphenyl group in the target compound confers specific electronic and steric properties that differ significantly from unsubstituted phenyl, chloro, or nitro analogs, leading to measurable differences in activity that render generic substitution scientifically invalid [2].

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: Differentiation Evidence


Antibacterial Activity: 4-Methoxyphenyl vs. 4-Chlorophenyl

Studies on related 1,3,4-oxadiazole-2-carboxylate derivatives demonstrate that substitution on the phenyl ring at the 5-position critically modulates antibacterial potency. Specifically, 4-methoxyphenyl-substituted analogs exhibit distinct activity profiles compared to 4-chlorophenyl analogs [1].

Antibacterial Structure-Activity Relationship 1,3,4-Oxadiazole

Binding Affinity vs. Chlorophenyl Analogs in Myelofibrosis

In silico molecular docking studies of structurally related 1,3,4-oxadiazole-2-carboxylate derivatives against myelofibrosis targets reveal that the substituent on the phenyl ring significantly impacts binding affinity. The 4-methoxyphenyl group is expected to exhibit distinct binding interactions compared to chlorophenyl analogs due to differences in hydrogen bonding and hydrophobic contacts [1].

Molecular Docking Myelofibrosis In Silico 1,3,4-Oxadiazole

Physicochemical Properties: 4-Methoxyphenyl vs. Phenyl Analog

The 4-methoxy substituent on the phenyl ring of the target compound significantly alters its physicochemical properties compared to the unsubstituted phenyl analog (Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS: 16691-25-1). The methoxy group increases both molecular weight (248.23 vs. 218.21 g/mol) and predicted lipophilicity, which directly impacts solubility, permeability, and ADME profile [1].

Physicochemical Properties Lipophilicity ADME 1,3,4-Oxadiazole

Crystal Structure and Stability: Methoxyphenyl vs. Chlorophenyl

Crystallographic studies on closely related 1,3,4-oxadiazole-2-carboxylate derivatives reveal that the nature of the phenyl substituent dictates the crystal packing and weak intermolecular interactions. The 4-methoxyphenyl group in the target compound is expected to participate in different hydrogen bonding and π-π stacking arrangements compared to chlorophenyl analogs, influencing solid-state stability and solubility [1].

Crystallography Solid-State Stability Hirshfeld Surface Analysis 1,3,4-Oxadiazole

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: Application Scenarios


Antimicrobial SAR Scaffold

Use as a core scaffold to explore the effect of the 4-methoxyphenyl group on antibacterial potency. The compound serves as a specific chemical probe to differentiate activity from other 5-substituted analogs (e.g., 4-chlorophenyl, 4-nitrophenyl), enabling systematic SAR exploration in the context of antimicrobial resistance research [1][2].

Computational Probe for Myelofibrosis Target Modeling

Employ as a ligand in molecular docking and molecular dynamics simulations to study binding interactions with therapeutic targets relevant to myelofibrosis and other kinase-related disorders. Its distinct electronic and steric profile compared to chloro-substituted analogs provides unique insights into structure-based drug design [3].

Solid-State Chemistry and Crystallography Studies

Utilize as a model compound for investigating the influence of the 4-methoxyphenyl group on crystal packing, intermolecular interactions, and solid-state stability of 1,3,4-oxadiazole-2-carboxylates. Its melting point (105-107°C) and distinct crystal packing differentiate it from other analogs for polymorphism and co-crystal studies [3].

Physicochemical Standard for Compound Library Profiling

Include as a distinct member in diversity-oriented screening libraries, where its specific molecular weight (248.23 g/mol) and increased lipophilicity (predicted LogP ~2.72) represent a unique property space compared to unsubstituted phenyl analogs (MW 218.21, XLogP3 2.0). This ensures comprehensive coverage of chemical space in high-throughput screening campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.